molecular formula C10H11N3O B13868449 N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine

N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine

Cat. No.: B13868449
M. Wt: 189.21 g/mol
InChI Key: UCIRUCFPKYMCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine is a heterocyclic compound that contains both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine typically involves the reaction of pyridine derivatives with oxazole precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The final step involves the methylation of the amine group using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine is unique due to the presence of both pyridine and oxazole rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-methyl-1-(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine

InChI

InChI=1S/C10H11N3O/c1-11-7-9-6-10(14-13-9)8-2-4-12-5-3-8/h2-6,11H,7H2,1H3

InChI Key

UCIRUCFPKYMCOW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.